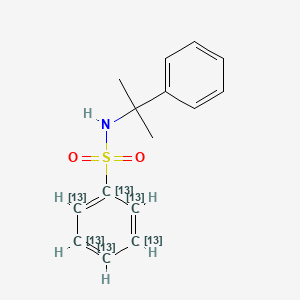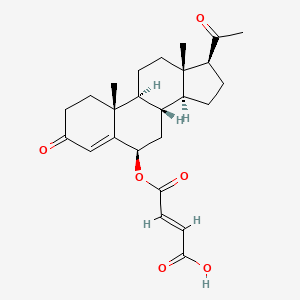
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate
Descripción general
Descripción
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is a brominated flame retardant used in various consumer products, including polyurethane foams. It is a component of flame retardant mixtures that serve as substitutes for some polybrominated diphenyl ethers (PBDEs). The compound has a molecular formula of C15H18Br4O2 and a molecular weight of 549.92 g/mol .
Mecanismo De Acción
Target of Action
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB) is a brominated component of flame retardant mixtures . It is used as a substitute for some Polybrominated Diphenyl Ethers (PBDEs) in various consumer products, including polyurethane foams
Mode of Action
It is known that eh-tbb interacts with its targets to exert its flame-retardant properties
Biochemical Pathways
It is known that eh-tbb is metabolized in the body, with metabolites such as tetrabromobenzoic acid (tbba), a tbba-sulfate conjugate, and a tbba-glycine conjugate being identified .
Pharmacokinetics
EH-TBB is absorbed, metabolized, and eliminated via the urine and feces following administration . The rate of excretion via feces increases with dose, with corresponding decreases in urinary excretion . No tissue bioaccumulation was found for rats given 5 oral daily doses of EH-TBB . Approximately 85% of a 0.1 µmol/kg dose was absorbed from the gut .
Result of Action
It is known that eh-tbb is metabolized into various metabolites, which are then excreted
Action Environment
Environmental factors can influence the action, efficacy, and stability of EH-TBB. For instance, the rate of absorption of EH-TBB is expected to be even greater at lower levels
Análisis Bioquímico
Biochemical Properties
It is known that brominated flame retardants can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies have shown that brominated flame retardants can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied . These studies have shown that the compound is absorbed, metabolized, and eliminated via the urine and feces following administration .
Metabolic Pathways
It is known that the compound is metabolized and eliminated via the urine and feces following administration .
Transport and Distribution
It is known that the compound is absorbed, metabolized, and eliminated via the urine and feces following administration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate can be synthesized by reacting 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol in the presence of a suitable solvent. The reaction typically involves esterification, where the carboxylic acid group of 2,3,4,5-tetrabromobenzoic acid reacts with the hydroxyl group of 2-ethylhexanol to form the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabromobenzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the brominated compound to less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Tetrabromobenzoic acid and other oxidation products.
Reduction: Less brominated derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is widely used in scientific research due to its flame retardant properties. Its applications include:
Chemistry: Studied for its reactivity and stability in various chemical environments.
Biology: Investigated for its effects on biological systems, including its metabolism and toxicity in organisms.
Medicine: Explored for potential impacts on human health, particularly in relation to its presence in consumer products.
Industry: Used in the production of flame-retardant materials, particularly in the manufacturing of polyurethane foams
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate: Another brominated flame retardant used in similar applications.
Tetrabromobisphenol A: A widely used brominated flame retardant with different chemical structure and properties.
Hexabromocyclododecane: A brominated flame retardant used in polystyrene foams and textiles.
Uniqueness
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is unique due to its specific molecular structure, which provides a balance between flame retardant efficacy and material compatibility. Its use as a substitute for PBDEs highlights its importance in reducing environmental and health risks associated with traditional flame retardants .
Propiedades
IUPAC Name |
2-ethylhexyl 2,3,4,5-tetrabromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXCGSGEQKWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052686 | |
| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
183658-27-7 | |
| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183658-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyltetrabromobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183658277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B587381.png)


![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)



